1H-吡唑-3,5-二甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

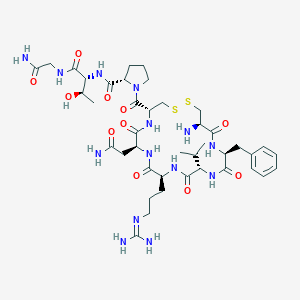

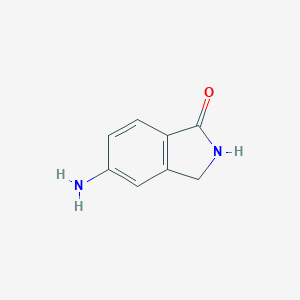

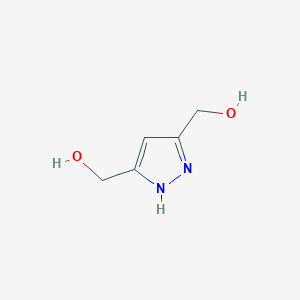

1H-Pyrazole-3,5-dimethanol is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and analytical reagents .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives typically involves the condensation of diketones with hydrazine. For instance, 3,5-diaryl-1H-pyrazoles can be synthesized by condensing 1,3-diketones with hydrazine in ethanol . Another method involves the Claisen condensation of aryl methyl ketones with aromatic esters followed by cyclization with hydrazine monohydrate . Additionally, 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles can be obtained through the Wolff-Kishner reduction of corresponding arylethanones .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, IR, NMR spectroscopy, and mass spectrometry. For example, the X-ray crystal structure analysis of certain derivatives shows that they can exist as tautomers and form dimers through intermolecular hydrogen bonds . The planarity of the pyrazole ring and the dihedral angles between the pyrazole and other substituent rings are also key structural features .

Chemical Reactions Analysis

1H-pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, they can undergo electrophilic substitution reactions, as seen in the synthesis of tetradentate antipyrine derivatives . They can also form intermolecular hydrogen bonds, which contribute to the dimerization process in solution and affect their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. They are generally crystalline substances that are soluble in organic solvents but insoluble in water . Their intermolecular hydrogen bonding capabilities lead to the formation of dimers and higher-order structures, which can be observed in their crystal packing . The presence of substituents such as phenyl, methyl, or methoxy groups can affect their antibacterial potential and DNA photocleavage activity . Additionally, the electronic properties, such as molecular electrostatic potential and nonlinear optical properties, can be studied using computational methods like DFT to understand their reactivity and interactions with other molecules .

科学研究应用

合成和生物活性潜力

吡唑衍生物,包括与1H-吡唑-3,5-二甲醇相关的化合物,已被广泛研究其合成方法和广泛的生物活性特性。这些化合物以其在药物化学中的作用而闻名,作为具有抗癌、镇痛、抗炎、抗微生物、抗病毒和其他治疗领域应用的药效团。吡唑衍生物在药物化学中的重要性得到了强调,吡唑COX-2抑制剂的成功强调了这些杂环的重要性。合成涉及缩合后的环化,利用磷氯氧(POCl3)、二甲基甲酰胺和肼等试剂,在可能包括微波辐射的条件下,以实现杂环吡唑的潜在产率(Dar & Shamsuzzaman, 2015)。

药物发现中的应用

吡唑衍生物,包括与1H-吡唑-3,5-二甲醇结构相关的化合物,已被确定为显示显著药用活性的多种化合物中的核心结构。它们的应用范围多样,从抗癌、中枢神经系统药物、抗感染、抗炎药物到CRF1拮抗剂和放射诊断剂。它们的结构活性关系(SAR)研究引起了关注,导致了许多各种疾病靶点的先导化合物的衍生,表明了进一步探索和开发潜在药物候选物的空间(Cherukupalli et al., 2017)。

有机磷化学

有机磷吡唑的研究,包括吡唑,通过NMR光谱和量子化学提供了对这些化合物的立体化学结构的详细洞察。这项研究在理解磷酸化N-乙烯吡唑中的四、五和六配位磷原子及其Z/E异构化方面尤为重要。这些研究对于设计更活性的生物制剂并在有机合成和材料科学中探索新应用至关重要(Larina, 2023)。

生物活性衍生物的多组分合成

通过多组分反应(MCRs)合成含有吡唑基团的生物活性分子的最新进展突显了这些方法的效率和多功能性。对于PASE合成的关注强调了吡唑衍生物在药物发现和开发中的重要性。这些方法已经导致了发现具有抗菌、抗癌、抗真菌、抗氧化剂和抗炎活性等吡唑衍生物,展示了该支架的治疗潜力(Becerra et al., 2022)。

安全和危害

未来方向

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The future directions for 1H-Pyrazole-3,5-dimethanol specifically are not found in the available resources.

属性

IUPAC Name |

[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMYSBRDJZPNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400406 |

Source

|

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-3,5-dimethanol | |

CAS RN |

142179-08-6 |

Source

|

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。